molecular formula C13H9FN2O B8433789 2-Fluoro-4-(3-pyridylmethoxy)benzonitrile

2-Fluoro-4-(3-pyridylmethoxy)benzonitrile

Cat. No. B8433789
M. Wt: 228.22 g/mol
InChI Key: QHZPRDGQONIYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211234B1

Procedure details

A solution of triphenylphosphine (20 g) in tetrahydrofuran (300 mL) cooled at 0° C. is treated dropwise during 5 minutes with diisopropyl azodicarboxylate (15 mL) and stirred for 15 minutes at 0° C. It is then treated, dropwise, with a solution of 2-fluoro-4-hydroxybenzonitrile (7 g) and 3-pyridylmethanol (7 g) in tetrahydrofuran (200 mL) during 2 hours, and stirring is continued at ambient temperature for 18 hours. The mixture is concentrated in vacuo and the residue is dissolved in ethyl acetate (500 mL) and the solution is washed with hydrochloric acid (3×100 mL; 1 N) and the remaining organic layer is discarded. The combined acid washings are basified to pH 10 by treatment with solid sodium hydroxide and extracted with ethyl acetate (3×100 mL). This organic extract is dried over magnesium sulphate and concentrated in vacuo, and the residue is recrystallized from isopropyl ether, to give 2-fluoro-4-(3-pyridylmethoxy)benzonitrile (10 g), in the form of a white solid, m.p. 105-110° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O.[F:34][C:35]1[CH:42]=[C:41]([OH:43])[CH:40]=[CH:39][C:36]=1[C:37]#[N:38].[N:44]1[CH:49]=[CH:48][CH:47]=[C:46]([CH2:50]O)[CH:45]=1>O1CCCC1>[F:34][C:35]1[CH:42]=[C:41]([O:43][CH2:50][C:46]2[CH:45]=[N:44][CH:49]=[CH:48][CH:47]=2)[CH:40]=[CH:39][C:36]=1[C:37]#[N:38]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)O
Name
Quantity
7 g
Type
reactant
Smiles
N1=CC(=CC=C1)CO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
It is then treated
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued at ambient temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate (500 mL)
WASH
Type
WASH
Details
the solution is washed with hydrochloric acid (3×100 mL; 1 N)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
This organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)OCC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.